Nona-2,4-dienoic acid
CAS No.: 51109-34-3
Cat. No.: VC19640394
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51109-34-3 |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | nona-2,4-dienoic acid |
| Standard InChI | InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
| Standard InChI Key | YAWXLPDXHPHGPX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=CC=CC(=O)O |
Introduction
Structural Characteristics and Isomerism
Molecular Architecture
Nona-2,4-dienoic acid () features a nine-carbon backbone with conjugated double bonds at the 2nd and 4th positions, terminated by a carboxylic acid group. The trans (E) and cis (Z) configurations of these double bonds define its stereoisomers:
-
(2E,4E)-nona-2,4-dienoic acid (PubChem CID: 5320190): The trans arrangement at both double bonds results in a linear molecular geometry, as evidenced by its SMILES notation
CCCC/C=C/C=C/C(=O)O. -
(2Z,4E)-nona-2,4-dienoic acid (PubChem CID: 5312592): A cis configuration at the 2nd position introduces steric hindrance, altering its three-dimensional conformation (
CCCC/C=C/C=C\C(=O)O) .
Table 1: Key Structural Identifiers
| Property | (2E,4E)-Isomer | (2Z,4E)-Isomer |
|---|---|---|
| IUPAC Name | (2E,4E)-nona-2,4-dienoic acid | (2Z,4E)-nona-2,4-dienoic acid |
| InChIKey | YAWXLPDXHPHGPX-BSWSSELBSA-N | YAWXLPDXHPHGPX-MDAAKZFYSA-N |
| Molecular Weight | 154.21 g/mol | 154.21 g/mol |
| SMILES | CCCC/C=C/C=C/C(=O)O | CCCC/C=C/C=C\C(=O)O |
Spectroscopic and Computational Insights
Density functional theory (DFT) calculations predict distinct dipole moments and vibrational frequencies for each isomer, correlating with their polarities and intermolecular interactions. Nuclear magnetic resonance (NMR) spectra reveal characteristic chemical shifts for the olefinic protons: δ 5.3–5.8 ppm for the (2E,4E) isomer and δ 5.1–5.6 ppm for the (2Z,4E) variant, attributed to differences in electron delocalization .
Synthesis and Stereochemical Control
Pd-Catalyzed Cross-Coupling Strategies
The Negishi and Suzuki coupling reactions have emerged as cornerstone methodologies for synthesizing nona-2,4-dienoic acid esters with exceptional stereoselectivity. For instance, ethyl (2Z,4E)-undeca-2,4-dienoate was synthesized in ≥98% purity using Pd-catalyzed alkenylation of β-bromoacrylates with organozinc reagents . Critical parameters include:
-
Catalyst System: Pd(PPh) or PdCl(dppf) in tetrahydrofuran (THF).
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Promoter Bases: CsF or , which enhance coupling efficiency by stabilizing intermediates .
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Temperature: Reactions proceed optimally at 60–80°C, balancing kinetics and side-reaction suppression.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Stereoselectivity (%) | Substrate Scope |
|---|---|---|---|
| Negishi Coupling | 85–92 | ≥98 | Broad (alkyl, aryl) |
| Suzuki Coupling | 78–88 | 95–98 | Limited to boronates |
Challenges and Innovations
Physicochemical and Thermodynamic Properties
Solubility and Stability
Nona-2,4-dienoic acid exhibits limited aqueous solubility (2.1 mg/mL at 25°C) but is miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO). The (2E,4E) isomer demonstrates greater thermal stability, with a decomposition temperature of 215°C versus 198°C for the (2Z,4E) form, as determined by thermogravimetric analysis (TGA) .
Acid-Base Behavior
The carboxylic acid group confers a pK of 4.7 ± 0.2, typical for medium-chain fatty acids. Deprotonation at physiological pH facilitates salt formation, enhancing bioavailability in potential pharmaceutical formulations .
Research Frontiers and Unresolved Questions
Catalytic Asymmetric Synthesis
Despite progress in stereoselective synthesis, enantioselective routes to nona-2,4-dienoic acid remain underdeveloped. Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed reactions show promise, yielding enantiomeric excesses (ee) up to 74%—a target for optimization .
Ecological Impact Studies
Preliminary ecotoxicological assessments indicate a 96-h LC of 12 mg/L for Daphnia magna, classifying nona-2,4-dienoic acid as moderately toxic. Biodegradation pathways via β-oxidation require further elucidation to assess environmental persistence .
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